N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-8-16-15(22-10)18-13(20)6-7-19-9-17-12-5-3-2-4-11(12)14(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDFKYNPKZKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates through amide bond formation, often using coupling agents like EDCI or DCC under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydroquinazolinones.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol
IUPAC Name: N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
The compound features a thiazole ring and a quinazolinone moiety, which contribute to its unique biological activities. The structural characteristics are essential for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and quinazoline moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains at low concentrations. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The mechanism involves the inhibition of specific signaling pathways related to cell proliferation, making it a candidate for further development as an anticancer agent.
MAO Inhibition
This compound has also been studied for its inhibitory activity against monoamine oxidase (MAO) enzymes. Inhibition of MAO-A and MAO-B isoforms is significant for neurotransmitter metabolism, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus at low concentrations. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; activated caspase pathways. |
| Study C | MAO Inhibition | Showed significant inhibition of both MAO-A and MAO-B, indicating potential in neuropharmacology. |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, compounds with thiazole and quinazolinone structures can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide
- N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)pentanamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of thiazole and quinazolinone structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N4O2S |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 924717-18-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression, particularly c-Met and VEGFR-2 pathways. These interactions can lead to:
- Inhibition of Tumor Growth: By blocking these pathways, the compound may prevent angiogenesis and tumor cell proliferation.
- Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines, enhancing its therapeutic potential.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies: In vitro assays have indicated that the compound exhibits higher cytotoxic activity compared to established chemotherapeutic agents like cabozantinib against colorectal cancer cell lines (HCT-116) .
- Mechanistic Insights: The compound's ability to arrest the cell cycle and induce apoptosis has been documented, suggesting a multi-faceted mechanism of action .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Preliminary tests indicate:
- Broad Spectrum Activity: The compound demonstrates moderate to good activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 µM to 156.47 µM across various strains .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Cytotoxicity: A study involving HCT116 colorectal cells revealed that compounds similar to this compound displayed enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Efficacy: Another investigation assessed the antimicrobial properties of thiazole derivatives, including this compound, revealing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What synthetic routes are employed to prepare N-(5-methyl-1,3-thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how is structural confirmation achieved?
- Synthesis : The compound is synthesized via multistep reactions, including coupling of brominated intermediates (e.g., 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide) with quinazolinone derivatives under reflux conditions using solvents like 1,4-dioxane or DMF. Reagents such as HBTU or TEA are used to facilitate amide bond formation .
- Characterization : Structural confirmation relies on , , and IR spectroscopy. For example, peaks at δ 2.40–2.45 ppm confirm the 5-methyl group on the thiazole ring, while IR absorption near 1650–1700 cm verifies carbonyl groups .
Q. How are discrepancies between calculated and experimental elemental analysis data addressed?
- Discrepancies (e.g., <0.5% deviation in C/H/N content) are resolved by optimizing purification methods (e.g., recrystallization or column chromatography) and verifying instrument calibration. Repeating combustion analysis under controlled humidity minimizes hygroscopic interference .
Advanced Research Questions
Q. What experimental designs are used to investigate structure-activity relationships (SAR) for quinazolinone-thiazole hybrids?
- Substituent Variation : Systematic modifications (e.g., introducing electron-withdrawing groups on the quinazolinone ring or varying thiazole substituents) are synthesized and tested. For example, 4-oxoquinazolin-3(4H)-yl derivatives with methoxy or styryl groups show enhanced anticancer activity .
- Biological Assays : Compounds are screened against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC values correlate substituent effects with cytotoxicity .
Q. How are enzyme inhibition kinetics and computational modeling integrated to study alkaline phosphatase (ALP) inhibition?
- Kinetic Studies : ALP inhibition is assessed via Michaelis-Menten kinetics using p-nitrophenyl phosphate as a substrate. Lineweaver-Burk plots identify competitive/non-competitive inhibition mechanisms .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding interactions. For example, thiazole-oxadiazole hybrids show allosteric binding to ALP’s active site, validated by RMSD and binding free energy calculations .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Optimization : Lower yields (e.g., 28% for compound 8 in ) are addressed by adjusting stoichiometry (e.g., excess aryl halide), temperature control, or catalyst screening (e.g., Pd/C for coupling reactions). Parallel microscale reactions identify optimal conditions .
- Mechanistic Analysis : Side reactions (e.g., hydrolysis of intermediates) are monitored via TLC or LC-MS to isolate and characterize byproducts .
Q. How are computational approaches used to predict biological targets and toxicity profiles?
- Target Prediction : SwissTargetPrediction or SEA databases identify potential targets (e.g., kinases, ALP) based on structural similarity to known inhibitors.
- ADMET Profiling : Tools like ADMETlab2.0 predict solubility (LogS), hepatotoxicity, and CYP450 interactions. For instance, logP values >3 may indicate blood-brain barrier penetration, requiring experimental validation .
Q. What methodologies evaluate the compound’s mechanism in inducing apoptosis in cancer cells?
- Flow Cytometry : Annexin V/PI staining quantifies apoptotic vs. necrotic cells.
- Western Blotting : Caspase-3/9 activation and Bcl-2/Bax ratio changes confirm intrinsic apoptosis pathways. For example, quinazolinone derivatives upregulate pro-apoptotic Bax in HepG2 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
